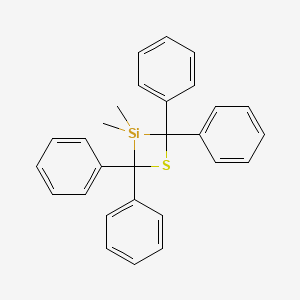
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane is a unique organosilicon compound characterized by its four phenyl groups and a thiasiletane ring structure
准备方法
合成路线和反应条件
3,3-二甲基-2,2,4,4-四苯基-1,3-噻硅烷的合成通常涉及在受控条件下将四苯基硅烷与含硫试剂反应。一种常见的方法包括使用傅克反应,其中四苯基硅烷在路易斯酸催化剂(如氯化铝)存在下与二氯化硫反应。反应在二氯甲烷等惰性溶剂中于低温下进行,以确保形成所需的噻硅烷环。
工业生产方法
虽然关于3,3-二甲基-2,2,4,4-四苯基-1,3-噻硅烷的具体工业生产方法没有详细记录,但一般方法将涉及扩大实验室合成方法的规模。这将包括优化反应条件,使用连续流动反应器,并确保高纯度起始材料的可用性,以实现一致的产品质量。
化学反应分析
反应类型
3,3-二甲基-2,2,4,4-四苯基-1,3-噻硅烷会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或间氯过氧苯甲酸等试剂进行氧化,导致形成亚砜或砜。
还原: 可以使用还原剂(如氢化铝锂)进行还原反应,导致噻硅烷环断裂。
取代: 苯基可以发生亲电芳香取代反应,如硝化或卤化,使用硝酸或溴等试剂。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸;通常在室温下在二氯甲烷等有机溶剂中进行。
还原: 氢化铝锂;反应通常在惰性气氛下于无水乙醚或四氢呋喃中进行。
取代: 硝酸,溴;反应在硫酸或溴化铁(III)等催化剂存在下进行。
主要产物
氧化: 亚砜,砜。
还原: 断裂的噻硅烷衍生物。
取代: 硝化或卤化的苯基衍生物。
科学研究应用
3,3-二甲基-2,2,4,4-四苯基-1,3-噻硅烷在科学研究中具有多种应用:
化学: 用作合成新型有机硅化合物的前体,以及用作有机合成中的试剂。
材料科学: 由于其独特的结构特性,正在研究其在开发先进材料(包括聚合物和纳米材料)中的潜在应用。
生物学和医学: 正在探索其潜在的生物活性,以及作为合成生物活性分子中的构建块。
工业: 用于生产特种化学品,以及作为制造高性能材料的中间体。
作用机制
3,3-二甲基-2,2,4,4-四苯基-1,3-噻硅烷的作用机制涉及它与各种分子靶点和途径的相互作用。该化合物的独特结构使其能够参与一系列化学反应,影响其反应性和与其他分子的相互作用。噻硅烷环和苯基的存在有助于其稳定性和反应性,使其能够在有机合成中作为通用的中间体。
相似化合物的比较
类似化合物
四苯基硅烷: 缺少噻硅烷环,但共享四苯基硅烷核心结构。
四苯基噻吩: 含有噻吩环而不是噻硅烷环。
四苯基锗茂: 类似的结构,其中锗原子取代了硅原子。
独特性
3,3-二甲基-2,2,4,4-四苯基-1,3-噻硅烷的独特之处在于其环结构中同时存在硅和硫原子,这赋予了其独特的化学和物理性质。这种元素的组合在其他类似化合物中并不常见,使其成为研究和工业中专业应用的宝贵化合物。
属性
CAS 编号 |
162708-36-3 |
|---|---|
分子式 |
C28H26SSi |
分子量 |
422.7 g/mol |
IUPAC 名称 |
3,3-dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane |
InChI |
InChI=1S/C28H26SSi/c1-30(2)27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI 键 |
JYYXITDITSXYRC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C(SC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



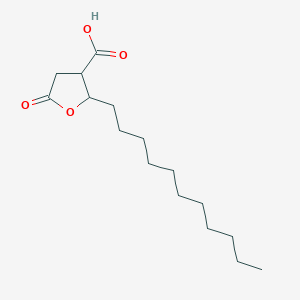
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
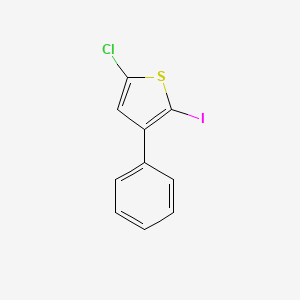
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
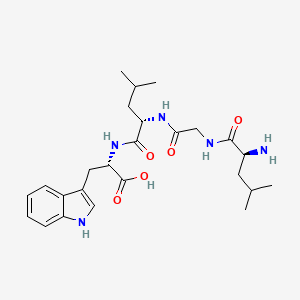
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
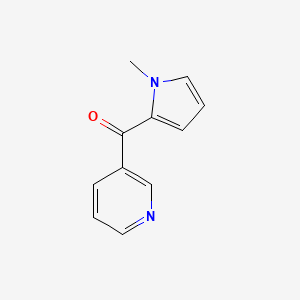


![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
